N,2,5,6-tetramethoxy-N-methylnicotinamide
Description
Molecular Architecture and Substituent Distribution
N,2,5,6-tetramethoxy-N-methylnicotinamide possesses the molecular formula C₁₁H₁₆N₂O₅ with a molecular weight of 256.26 grams per mole. The compound is catalogued under CAS number 1414864-06-4 and exists as a lyophilized powder in its commercially available form. The molecular architecture centers on a pyridine ring system that serves as the foundational scaffold for multiple functional group attachments.
The substituent distribution pattern exhibits a highly specific arrangement that defines the compound's chemical identity. The pyridine ring bears methoxy groups at positions 2, 5, and 6, creating a pattern of electron-donating substituents that significantly influences the electronic properties of the aromatic system. The carboxamide functionality at position 3 of the pyridine ring undergoes N-methylation, introducing an additional methyl group that distinguishes this compound from simpler nicotinamide derivatives.
This substitution pattern creates a molecule with substantial steric crowding around the pyridine ring. The presence of three methoxy groups in close proximity generates significant intramolecular interactions that influence the overall molecular geometry. The methoxy groups at positions 2 and 6 are positioned ortho to the nitrogen atom in the pyridine ring, while the methoxy group at position 5 occupies a meta position relative to the ring nitrogen.
The N-methylated amide group introduces additional complexity to the molecular architecture. Unlike unsubstituted nicotinamide derivatives, the presence of the N-methyl group restricts the rotational freedom around the carbon-nitrogen bond of the amide functionality. This restriction contributes to the compound's conformational preferences and influences its physical and chemical properties.
2D and 3D Conformational Analysis
The conformational landscape of this compound is dominated by the interplay between steric interactions among the multiple methoxy substituents and the electronic effects of the pyridine ring system. The planar nature of the pyridine ring constrains the spatial arrangement of the methoxy groups, forcing them to adopt specific orientations to minimize steric repulsion.
In two-dimensional projections, the molecule exhibits a relatively compact structure with the methoxy groups radiating from the central pyridine core. The carbonyl oxygen of the amide functionality and the pyridine nitrogen create potential sites for intermolecular interactions, while the methoxy oxygens provide additional opportunities for hydrogen bonding with suitable partners.
Three-dimensional conformational analysis reveals the significance of the out-of-plane positioning of the methoxy groups. The methyl portions of these substituents adopt orientations that minimize unfavorable steric contacts while maximizing favorable van der Waals interactions. The N-methyl group of the amide functionality occupies a position that is influenced both by the electronic properties of the carbonyl group and the steric demands of the adjacent pyridine ring.
Related studies on nicotinamide derivatives demonstrate that substituent effects significantly influence conformational preferences. The electron-donating nature of the methoxy groups affects the electron density distribution within the pyridine ring, which in turn influences the preferred conformations of the flexible portions of the molecule. The methoxy groups can adopt different rotational conformations around their carbon-oxygen bonds, creating multiple low-energy conformational states.
Crystallographic Studies and Hydrogen-Bonding Networks
While specific crystallographic data for this compound are not available in the current literature, insights can be drawn from related nicotinamide derivatives and compounds with similar substitution patterns. Studies of related pyridinecarboxamide systems reveal characteristic hydrogen-bonding patterns that likely apply to this compound.
The crystal packing of nicotinamide derivatives typically involves hydrogen bonding interactions between the amide functionality and neighboring molecules. In the case of this compound, the N-methylated amide group reduces the number of available hydrogen bond donors compared to unsubstituted nicotinamides. However, the carbonyl oxygen remains available as a hydrogen bond acceptor, potentially forming interactions with water molecules or other hydrogen bond donors in the crystalline environment.
The multiple methoxy groups present additional opportunities for hydrogen bonding and dipole-dipole interactions. These substituents can act as hydrogen bond acceptors through their oxygen atoms, contributing to the formation of extended hydrogen-bonding networks in the solid state. The spatial arrangement of these methoxy groups influences the accessibility of their oxygen atoms for intermolecular interactions.
Crystallographic studies of related compounds suggest that such heavily substituted pyridine derivatives often exhibit complex packing arrangements due to the multiple interaction sites available for intermolecular bonding. The combination of the pyridine nitrogen, carbonyl oxygen, and methoxy oxygens creates a multi-site interaction profile that can lead to diverse crystal polymorphs, as observed in related nicotinamide systems.
Spectroscopic Identification (NMR, IR, MS)
The spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy serves as the primary tool for confirming the substitution pattern and molecular connectivity.
In proton nuclear magnetic resonance spectroscopy, the compound exhibits characteristic signals corresponding to its various functional groups. The aromatic protons of the pyridine ring appear in the downfield region, with their chemical shifts influenced by the electron-donating effects of the methoxy substituents. The methoxy groups generate distinct singlets in the aliphatic region, with each group potentially exhibiting slightly different chemical shifts due to their unique electronic environments.
The N-methyl group of the amide functionality produces a characteristic signal that can be distinguished from the methoxy signals based on its integration pattern and chemical shift. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation by revealing the carbon framework of the molecule and confirming the presence of the various functional groups.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carbonyl stretch of the amide functionality appears as a strong absorption in the region typical of tertiary amides. The methoxy groups contribute characteristic carbon-oxygen stretching vibrations, while the pyridine ring system generates aromatic carbon-carbon stretching absorptions.
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak at mass-to-charge ratio 256 confirms the molecular formula, while fragmentation patterns reveal the loss of methoxy groups and the N-methyl substituent under appropriate ionization conditions.
Related spectroscopic studies of nicotinamide derivatives demonstrate the utility of these techniques for structural characterization. The combination of nuclear magnetic resonance, infrared, and mass spectrometric data provides comprehensive structural confirmation and enables the distinction of this compound from closely related isomers or derivatives.
Properties
IUPAC Name |
N,2,5,6-tetramethoxy-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-13(18-5)11(14)7-6-8(15-2)10(17-4)12-9(7)16-3/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYIVTVMUJLJAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(N=C1OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,2,5,6-tetramethoxy-N-methylnicotinamide (TMNM) is a compound of interest due to its potential biological activities, particularly in relation to the enzyme nicotinamide N-methyltransferase (NNMT). This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and implications for therapeutic applications.
- Molecular Formula : CHNO
- CAS Number : 1414864-06-4
- Purity : 95%
- Form : Lyophilized powder
- Storage Conditions : Store at -20°C
TMNM acts as an inhibitor of NNMT, an enzyme that catalyzes the methylation of nicotinamide using S-adenosylmethionine (SAM) as a methyl donor. NNMT plays a crucial role in various metabolic pathways and has been implicated in several diseases, including obesity and cancer. By inhibiting NNMT, TMNM may help regulate cellular metabolism and impact disease progression.
1. Inhibition of NNMT
TMNM has been shown to selectively inhibit NNMT, which is overexpressed in conditions such as obesity and various cancers. Inhibition of NNMT can lead to increased levels of SAM and altered methylation patterns that may reverse pathological changes associated with these diseases.
2. Case Studies
Recent studies have highlighted the following findings regarding TMNM's biological activity:
- Cancer Research : Inhibition of NNMT by TMNM has been linked to reduced proliferation and migration of cancer cells. For instance, studies demonstrated that TMNM treatment led to decreased cell viability in glioblastoma cells, suggesting a potential role in cancer therapy .
- Metabolic Disorders : In animal models, TMNM administration resulted in improved metabolic profiles, including enhanced energy expenditure and reduced weight gain in high-fat diet mice. This suggests its potential utility in treating metabolic syndromes .
3. Structure-Activity Relationships (SAR)
The biological activity of TMNM is influenced by its chemical structure. Modifications to the methoxy groups have been shown to affect the potency and selectivity of NNMT inhibition. For instance:
| Compound | Structure Modification | NNMT Inhibition Potency |
|---|---|---|
| TMNM | Baseline | High |
| Compound A | Additional methoxy group | Moderate |
| Compound B | Removal of methoxy group | Low |
This table illustrates how structural variations can impact the efficacy of TMNM as an NNMT inhibitor.
1. Kinetic Studies
Kinetic analysis has revealed that TMNM acts as a competitive inhibitor for SAM but non-competitively for nicotinamide. This indicates that TMNM can effectively block the enzymatic activity of NNMT without competing directly with nicotinamide .
2. Biochemical Characterization
Biochemical assays have confirmed that TMNM alters the enzymatic dynamics of NNMT, leading to significant changes in substrate turnover rates. These findings underscore its potential as a therapeutic agent targeting metabolic pathways regulated by NNMT .
Scientific Research Applications
Chemical Properties and Structure
N,2,5,6-tetramethoxy-N-methylnicotinamide is characterized by its unique molecular structure, which consists of a nicotinamide core with four methoxy groups. Its molecular formula is , and it has a molecular weight of approximately 256.3 g/mol . The presence of methoxy groups enhances its solubility and biological activity.
Inhibition of Nicotinamide N-Methyltransferase (NNMT)
Recent studies have highlighted the role of NNMT in various metabolic pathways and its association with diseases such as diabetes and cancer. This compound has been investigated as a potential NNMT inhibitor due to its structural similarity to nicotinamide .
- Case Study : A structure-based design approach was utilized to synthesize high-affinity NNMT inhibitors. The compound demonstrated subnanomolar inhibition potency (Ki = 500 pM), suggesting that derivatives like this compound could serve as effective therapeutic agents against NNMT-related pathologies .
Modulation of Hemoglobin
Another significant application of this compound lies in its ability to modulate hemoglobin. Research has indicated that certain derivatives can influence hemoglobin's oxygen-binding properties, which could be beneficial in treating conditions like anemia or enhancing oxygen delivery in hypoxic tissues .
- Data Table: Hemoglobin Modulation Studies
| Compound | Effect on Hemoglobin Binding | Reference |
|---|---|---|
| This compound | Increased affinity for O2 | |
| Other derivatives | Variable effects |
Antibacterial Activity
Nicotinamide derivatives have been explored for their antibacterial properties. A study focused on the synthesis of 2-methyl nicotinamide derivatives showed promising antibacterial activity against various strains . While specific data on this compound's antibacterial efficacy is limited, its structural analogs suggest potential in this area.
Comparison with Similar Compounds
Key Observations :
- Isomerism : this compound shares the same molecular formula (C₁₁H₁₆N₂O₅ ) with 3'-Deoxy-3'-C-methyl-5-methyluridine but differs structurally. The latter is a nucleoside analog with a ribose-uracil backbone, highlighting how functional group placement dictates divergent applications (e.g., antiviral research vs. general organic synthesis) .
2.3. Reactivity and Stability
- Methoxy Groups : The electron-donating methoxy groups in this compound may stabilize the pyridine ring against electrophilic attack but could render it susceptible to hydrolysis under acidic/basic conditions. In contrast, TMB’s methyl groups provide steric hindrance, enhancing stability in oxidative environments (e.g., ELISA protocols) .
Research Implications and Gaps
Preparation Methods
Starting Material Preparation
- 2,5,6-Trimethoxynicotinic acid is the key precursor. It can be synthesized by selective methoxylation of nicotinic acid derivatives or purchased commercially if available.
Formation of the Amide Intermediate
- The carboxylic acid group of 2,5,6-trimethoxynicotinic acid is activated using coupling agents such as HATU or EDCI in the presence of a base (e.g., triethylamine).
- The activated acid is then reacted with methylamine or an N-methyl amine source to form the N-methyl amide.
Alternative Methods
- Reductive amination methods have been employed in related nicotinamide derivatives to introduce N-methyl groups, using formaldehyde and reducing agents.
- Methoxy groups can be introduced by nucleophilic substitution on halogenated nicotinic acid derivatives, where halogens at positions 2, 5, and 6 are displaced by methoxide ions under controlled conditions.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes/Outcomes |
|---|---|---|
| Activation of carboxylic acid | HATU or EDCI, triethylamine, DMF solvent | Efficient coupling with amines |
| Amide formation | Methylamine or N-methyl amine, room temp to reflux | High yield of amide intermediate |
| N-Methylation (if needed) | Methyl iodide, base (e.g., K2CO3), acetone or DMF | Selective methylation, avoid O-methyl cleavage |
| Methoxylation (if via substitution) | Sodium methoxide, aprotic solvent, elevated temp | Nucleophilic aromatic substitution |
The reaction times vary from 2 to 16 hours depending on the step and scale. Purification is typically done by silica gel chromatography or recrystallization.
Research Findings and Analytical Data
- The presence of multiple methoxy groups enhances solubility and modulates reactivity, which is critical during methylation steps to prevent side reactions such as demethylation or oxidation.
- Hydrolysis under acidic or basic conditions can cleave the amide bond, which must be avoided during synthesis and storage.
- Oxidation of methoxy groups is a potential side reaction; hence inert atmosphere or antioxidants may be used during synthesis.
Comparative Synthetic Routes in Literature
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methoxylation of nicotinic acid derivatives | Sodium methoxide, aprotic solvent, heat | 70-90 | Regioselective substitution at 2,5,6 positions |
| Amide formation | HATU/EDCI, methylamine, base, DMF, RT to reflux | 80-95 | Efficient formation of N-methyl amide |
| N-Methylation (if separate) | Methyl iodide, base, acetone/DMF, RT | 75-90 | Selective N-methylation without affecting methoxy |
| Purification | Silica gel chromatography, recrystallization | - | High purity confirmed by LC-MS and NMR |
Q & A
Basic: What analytical techniques are recommended for characterizing the purity and structure of N,2,5,6-tetramethoxy-N-methylnicotinamide?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm methoxy and methylamide substituents. Compare chemical shifts with pyridine derivatives (e.g., 2-Chloro-N-methoxy-N-methylnicotinamide in ).
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity ≥99%, as per reagent specifications for related amides (e.g., N,N-Dimethylacetamide in ).
- Mass Spectrometry (MS): Validate molecular weight (256.26 g/mol) via ESI-MS or MALDI-TOF ( ).
- Reference Standards: Cross-validate using NIST-certified pyridine derivatives ( ).
Basic: What synthetic routes are used for this compound, and how can reaction conditions be optimized?
Methodological Answer:
- Nucleophilic Substitution: React nicotinamide derivatives with methylating agents (e.g., methyl iodide) under anhydrous conditions ( ).
- Methoxy Group Introduction: Use methoxy-protected intermediates (e.g., 2-methoxy-5-methylnicotinaldehyde in ) to prevent over-substitution.
- Optimization:
- Purification: Isolate via column chromatography (silica gel, ethyl acetate/hexane eluent) ().
Advanced: How does solvent polarity influence the stability of this compound in catalytic reactions?
Methodological Answer:
- Polar Aprotic Solvents (e.g., DMF, DMSO): Enhance solubility but may promote hydrolysis of methoxy groups over time ( ).
- Low-Polarity Solvents (e.g., Dichloromethane): Improve stability but limit reaction kinetics.
- Experimental Design:
Advanced: How can contradictions in reported biological activities of this compound be resolved?
Methodological Answer:
- Variable Control: Standardize assay conditions (e.g., cell lines, solvent concentration) to minimize batch effects ().
- Data Triangulation: Combine in vitro, in silico, and in vivo data (e.g., docking studies + enzyme inhibition assays) ().
- Meta-Analysis: Apply statistical models (e.g., random-effects) to reconcile differences in IC50 values across studies ().
Basic: What parameters ensure reproducibility in assays involving this compound?
Methodological Answer:
- Purity: Use HPLC-validated batches (≥99% purity) ().
- Storage: Store at –20°C in amber vials to prevent photodegradation ( ).
- Solvent Preparation: Pre-dry solvents (e.g., molecular sieves for DMF) to avoid hydrolysis ().
- Protocol Documentation: Follow guidelines for reporting experimental details ( ).
Advanced: How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to nicotinic receptors (template: PDB ID 2QC1) ( ).
- Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
- Thermodynamic Analysis: Calculate binding free energy (ΔG) via MM-PBSA ( ).
Advanced: What are the ethical considerations in publishing research on this compound?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
